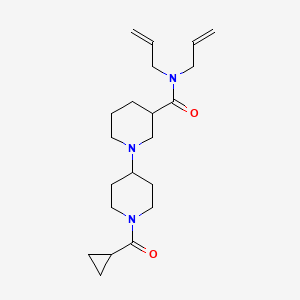
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as DABCYL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a fluorescence quencher by absorbing energy from the excited state of a fluorophore, thereby preventing the emission of light. It does this through a process known as fluorescence resonance energy transfer (FRET), where the energy is transferred from the excited fluorophore to N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. This process causes the fluorescence signal to be quenched, allowing for the detection of changes in the fluorescence signal.
Biochemical and Physiological Effects
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is non-toxic, non-carcinogenic, and does not interfere with the function of proteins or enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly efficient fluorescence quencher, making it a reliable tool for detecting changes in fluorescence signals. It is also stable and easy to use, making it a popular choice for researchers. However, N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide does have some limitations. It is not suitable for use in live cells, as it requires a high concentration to achieve fluorescence quenching. Additionally, N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can only be used with certain fluorophores, limiting its applicability in some experiments.
Orientations Futures
There are several future directions for the use of N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases. N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be used in the design of inhibitors for enzymes involved in disease pathways, potentially leading to the development of new treatments. Additionally, N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be used in the development of biosensors for detecting various molecules, such as toxins or pathogens. Finally, N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be used in the development of new imaging techniques, allowing for the visualization of biological processes in real-time.
Conclusion
In conclusion, N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescence quencher has made it a popular tool for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. While N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has some limitations, it remains a reliable and safe tool for scientific research. Its potential applications in drug discovery, biosensors, and imaging techniques make it an exciting area for future research.
Méthodes De Synthèse
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylcarbonyl chloride with 1,4'-bipiperidine-3-carboxamide, followed by the addition of allylamine and sodium hydride. The resulting product can then be purified through column chromatography to obtain pure N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide.
Applications De Recherche Scientifique
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research due to its ability to act as a fluorescence quencher. It has been utilized in various fields, including biochemistry, molecular biology, and pharmaceuticals. N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been used as a probe for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. It has also been used in drug discovery and development, particularly in the design of inhibitors for various enzymes.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-3-11-22(12-4-2)21(26)18-6-5-13-24(16-18)19-9-14-23(15-10-19)20(25)17-7-8-17/h3-4,17-19H,1-2,5-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUPJBNCQBDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)

